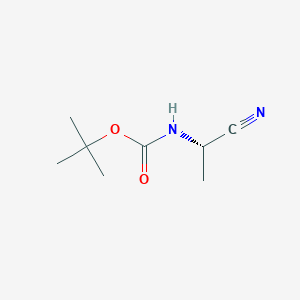

BoC-L-Ala-nitrilo

Descripción general

Descripción

The compound tert-butyl N-[(1S)-1-cyanoethyl]carbamate is a chemical entity that can be utilized as an intermediate in organic synthesis. While the provided papers do not directly discuss tert-butyl N-[(1S)-1-cyanoethyl]carbamate, they do provide insights into similar tert-butyl carbamate compounds and their utility in various synthetic applications.

Synthesis Analysis

Several papers describe the synthesis of tert-butyl carbamate derivatives. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis involves an iodolactamization step to produce a highly functionalized tert-butyl carbamate as an intermediate for CCR2 antagonists . Additionally, tert-butyl nitrite is used as a N1 synthon in a multicomponent reaction to form imidazoquinolines and isoquinolines . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature is important for the stability and reactivity of these compounds. For example, N-tert-butanesulfinyl imines, which are related to tert-butyl carbamates, are used as intermediates for the asymmetric synthesis of amines, with the tert-butyl group serving as a chiral directing group .

Chemical Reactions Analysis

Tert-butyl carbamates participate in various chemical reactions. They can act as protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines , or as intermediates in the synthesis of amines through asymmetric Mannich reactions . The tert-butyl group is also a key protecting group that can be removed after the desired transformations are completed .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group, which imparts steric bulk and influences the compound's reactivity and solubility. The tert-butyl group is commonly used as a protecting group due to its ability to withstand various reaction conditions and its ease of removal when necessary . The specific properties of tert-butyl N-[(1S)-1-cyanoethyl]carbamate would depend on the exact structure and substituents present on the carbamate nitrogen and the cyanoethyl group.

Aplicaciones Científicas De Investigación

Biocatálisis de Nitrilos

Las nitrilasas, enzimas que catalizan la hidrólisis de nitrilos a ácidos carboxílicos y amoníaco, han atraído considerable atención debido a su aplicación en la degradación de nitrilos . BoC-L-Ala-nitrilo, al ser un nitrilo, puede ser un sustrato para estas enzimas. Esta aplicación es significativa en la química verde y el tratamiento de residuos .

Producción de Ácidos Carboxílicos

Las nitrilasas se utilizan comercialmente como biofactorías para la producción de ácidos carboxílicos . this compound, como un nitrilo, puede convertirse en un ácido carboxílico a través de la acción de nitrilasas .

Síntesis de β2,3-Aminoácidos

this compound se puede utilizar en la síntesis de β2,3-aminoácidos . Estos aminoácidos han mostrado un gran potencial para una amplia gama de aplicaciones en muchos campos de la química orgánica .

4. Preparación de Anti y Syn β2,3-Aminoácidos this compound se puede utilizar en la preparación de anti y syn β2,3-aminoácidos con cadenas laterales alquílicas . Estos β-aminoácidos que llevan dos cadenas laterales son de particular interés para la síntesis de β-péptidos .

5. Producción de Intermediarios Farmacéuticos y Agroquímicos Se han llevado a cabo transformaciones enzimáticas para la producción de una amplia gama de productos químicos, incluidos fármacos activos e intermediarios agroquímicos . this compound, como un nitrilo, puede ser un material de partida para estas transformaciones<a aria-label="1: 5. Producción de Intermediarios Farmacéuticos y Agroquímicos Se han llevado a cabo transformaciones enzimáticas para la producción de una amplia gama de productos químicos, incluidos fármacos activos e intermediarios agroquímicos1" data-citationid="99

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound belongs to the class of carbamate esters . These compounds are often used in organic synthesis as protecting groups for amines .

Mode of Action

BoC-L-Ala-nitrile, as a carbamate ester, acts as a protecting group for amines . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Pharmacokinetics

It is known that the compound is a white solid that is soluble in organic solvents and moderately soluble in water .

Result of Action

The result of the action of BoC-L-Ala-nitrile is the protection of amines, which can facilitate various reactions in organic synthesis . After N-alkylation, the Boc group is removable with Lewis acids .

Action Environment

The action, efficacy, and stability of BoC-L-Ala-nitrile can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases .

Propiedades

IUPAC Name |

tert-butyl N-[(1S)-1-cyanoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKPFOKNXKRFTD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

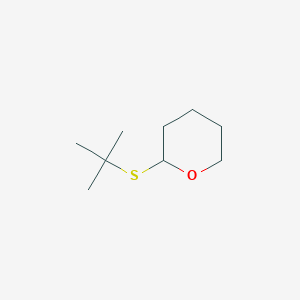

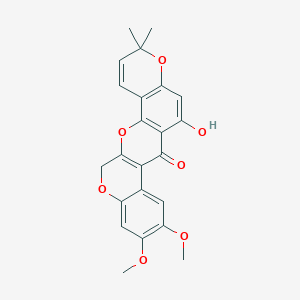

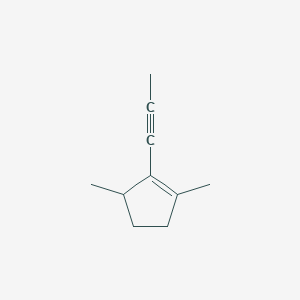

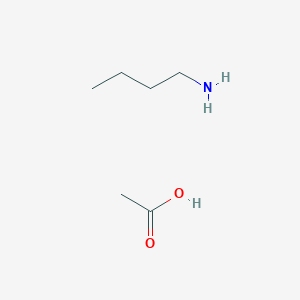

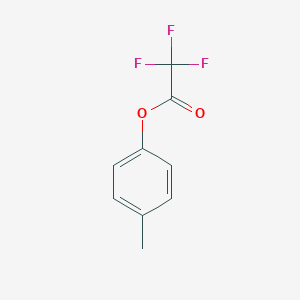

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.